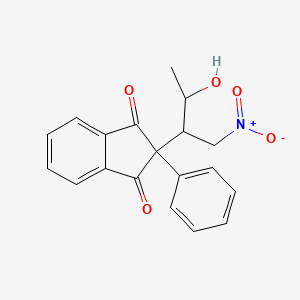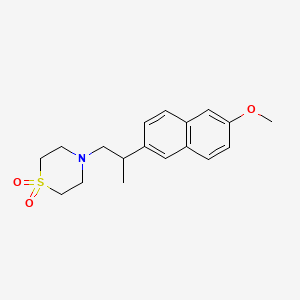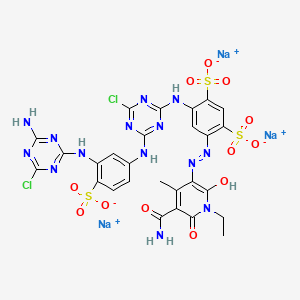
Barium;silver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium;silver: is a compound that combines the elements barium and silver. Barium is a soft, silvery-white metal that is highly reactive, especially when exposed to air or water . Silver, on the other hand, is a precious metal known for its high conductivity and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of barium;silver compounds typically involves precipitation reactions. For instance, mixing a solution of barium nitrate with a solution of silver nitrate can result in the formation of this compound compounds under controlled conditions . The reaction is as follows: [ \text{Ba(NO}_3\text{)}_2 + 2\text{AgNO}_3 \rightarrow \text{Ba(AgNO}_3\text{)}_2 ]
Industrial Production Methods: Industrial production of this compound compounds often involves large-scale precipitation reactions. The reactants are mixed in large reactors, and the resulting precipitate is filtered, washed, and dried to obtain the final product. The purity of the compound is ensured through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: Barium;silver compounds undergo various types of chemical reactions, including:
Oxidation: Barium can react with oxygen to form barium oxide, while silver can form silver oxide.
Reduction: Both barium and silver can be reduced to their metallic forms under appropriate conditions.
Substitution: this compound compounds can participate in substitution reactions with other metal salts.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Solutions of other metal salts.
Major Products:
Oxidation: Barium oxide (BaO) and silver oxide (Ag2O).
Reduction: Metallic barium and silver.
Substitution: New metal compounds depending on the substituting metal.
Wissenschaftliche Forschungsanwendungen
Chemistry: Barium;silver compounds are used in various chemical reactions as catalysts and reagents. Their unique properties make them suitable for specific synthetic pathways .
Biology and Medicine: Silver’s antimicrobial properties are well-documented, and this compound compounds are being explored for their potential use in medical applications, such as antimicrobial coatings and wound dressings .
Industry: In the industrial sector, this compound compounds are used in the production of high-temperature superconductors and electroceramics . They are also used in the manufacturing of specialized glass and ceramics.
Wirkmechanismus
The mechanism of action of barium;silver compounds involves the interaction of barium and silver ions with biological and chemical systems. Silver ions disrupt bacterial cell membranes by binding to disulfide bonds in membrane proteins, allowing penetration and intracellular absorption . Barium ions, on the other hand, can interact with various molecular targets, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Barium Sulfate (BaSO4): Used in medical imaging and as a pigment in paints.
Silver Nitrate (AgNO3): Known for its antimicrobial properties and used in various medical applications.
Uniqueness: Barium;silver compounds combine the properties of both barium and silver, resulting in a compound with unique reactivity and applications. Unlike barium sulfate, which is primarily used for its physical properties, this compound compounds offer both chemical reactivity and antimicrobial effects. Compared to silver nitrate, this compound compounds provide additional benefits due to the presence of barium, such as enhanced reactivity in certain chemical processes.
Eigenschaften
CAS-Nummer |
66028-59-9 |
|---|---|
Molekularformel |
AgBa |
Molekulargewicht |
245.20 g/mol |
IUPAC-Name |
barium;silver |
InChI |
InChI=1S/Ag.Ba |
InChI-Schlüssel |
HJIXEDTZZPZERH-UHFFFAOYSA-N |
Kanonische SMILES |
[Ag].[Ba] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14464923.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)


![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)







